molecular formula C9H9ClO3 B055314 Ethyl 2-chloro-6-hydroxybenzoate CAS No. 112270-06-1

Ethyl 2-chloro-6-hydroxybenzoate

Cat. No. B055314
M. Wt: 200.62 g/mol
InChI Key: ZTTKKVNUDLGBCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, involves reactions like the esterification of ethyl 2-hydroxybenzoate with 1,2-dichloroethane. This process highlights the importance of understanding the reactivity of ethyl 2-hydroxybenzoate derivatives and their potential to form complex structures through simple synthetic routes (Shi, Qin, & Ma, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-chloro-6-hydroxybenzoate, such as ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate, has been elucidated using X-ray crystal structure determination. These analyses reveal the planarity of the molecule and the spatial arrangement of functional groups, which are crucial for understanding the chemical behavior and reactivity of such compounds (Gillespie et al., 1981).

Chemical Reactions and Properties

The reactivity of ethyl 2-chloro-6-hydroxybenzoate can be inferred from studies on similar molecules, which undergo various chemical reactions, including thermal rearrangement and reactions with ethylene chlorohydrin. These reactions often result in complex structures and can lead to unexpected products, illustrating the diverse reactivity of chloro- and hydroxy-substituted benzoates (Makhmudov, Ambartsumova, & Tashkhodzhaev, 1996).

Physical Properties Analysis

The physical properties of ethyl 2-chloro-6-hydroxybenzoate derivatives, such as their melting points, solubility, and crystal packing, can be understood through the study of closely related compounds. The crystal packing, for example, is often dominated by van der Waals forces, as seen in similar molecular structures (Shi, Qin, & Ma, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and conditions, can be gleaned from the synthesis and characterization of related compounds. For instance, the catalyzed synthesis of ethyl p-hydroxybenzoate using nanosolid superacid SO_4~(2-)/Fe_2O_3 highlights the potential catalytic routes for modifying the chemical properties of ethyl 2-chloro-6-hydroxybenzoate (Zhu Wan-ren, 2008).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Ethyl 2-chloro-6-hydroxybenzoate is used in the synthesis of other chemical compounds. It acts as an intermediate in the production of compounds like 2,6-Dichlorophenol through processes involving decarboxylation, chlorination, and hydrolysis (Tarbell, Wilson, & Fanta, 2003).
    • It is also involved in the synthesis of molecular compounds like Diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, demonstrating its utility in organic chemistry (Shi, Qin, & Ma, 2014).
  • Environmental and Health Impact Studies :

    • Ethyl 2-chloro-6-hydroxybenzoate is related to parabens, a group of preservatives used in various consumer products. Studies have investigated the photodegradation of parabens, including ethyl paraben, and their environmental impact (Gmurek et al., 2015).
    • Another study focused on the occurrence, fate, and behavior of parabens in aquatic environments, including their biodegradability and interactions with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
  • Analytical Methods and Detection :

    • Research has been conducted on the development of methods for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples using techniques like electromembrane extraction (Villar-Navarro et al., 2016).
  • Pharmaceutical Applications :

    • The compound's relation to parabens extends to pharmaceutical applications, as parabens are used as preservatives in pharmaceutical products. Studies on their antimicrobial efficacy and safety have been conducted (Aalto, Firman, & Rigler, 1953).

Safety And Hazards

The safety information for Ethyl 2-chloro-6-hydroxybenzoate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 2-chloro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTKKVNUDLGBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554142
Record name Ethyl 2-chloro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-hydroxybenzoate

CAS RN

112270-06-1
Record name Ethyl 2-chloro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OEO Hormi - The Journal of Organic Chemistry, 1988 - ACS Publications
We have been interestedin the utilization of RC (C1)= C (COOEt) 2 as starting materials in synthetic work because of their accessibility in large quantities from readily available …
Number of citations: 16 pubs.acs.org

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